N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4/c34-19-18-32(20-22-6-2-1-3-7-22)26(35)21-31-14-12-30(13-15-31)16-17-33-28(36)24-10-4-8-23-9-5-11-25(27(23)24)29(33)37/h1-11,34H,12-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZSEZZKJUYYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N(CCO)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide typically involves multi-step synthetic routes. The initial step often starts with the formation of the benzo[de]isoquinoline scaffold, followed by various protection-deprotection steps and functional group modifications to achieve the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would require optimization for yield, purity, and cost-effectiveness. Catalysts and high-throughput reaction conditions are employed to streamline the process, often involving automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: : Often leading to modifications on the hydroxyethyl moiety.
Reduction: : Targeting the isoquinoline core or the piperazine ring.
Substitution: : On the benzyl or the acetyl groups, allowing for various derivatives to be synthesized.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: : As a building block in creating new materials with specific chemical properties.
Catalysis: : Acts as a ligand in catalytic cycles.
Biology
Biological Probes: : Used to tag and trace biological pathways.
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its complex structure.
Medicine
Pharmacology: : Investigated for potential therapeutic effects in various diseases.
Drug Development: : As a lead compound for developing new drugs.
Industry
Material Science: : Incorporation into polymers for advanced materials.
Chemical Sensors: : Utilized in the development of sensors due to its reactive groups.
Mechanism of Action
The compound’s mechanism of action is primarily through its interaction with molecular targets such as enzymes and receptors. Its multiple functional groups allow it to bind to specific sites, modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and sometimes covalent bonding, leading to significant biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Implications
While direct activity data are unavailable, structural comparisons suggest:
- Target Affinity: The benzo[de]isoquinolin-dione group may enhance DNA intercalation or topoisomerase inhibition, akin to anthraquinone-based drugs.
- Solubility : The hydroxyethyl group improves aqueous solubility compared to lipophilic analogues like Example 118 (isopropyl group) .
- SAR Trends : Piperazine-acetamide derivatives with bulky aromatic substituents (e.g., BZ-IV’s benzothiazole) often exhibit anticancer activity, whereas smaller groups (e.g., 29c’s thiazole) focus on enzyme modulation .
Patent and Commercial Analogues
and highlight structurally related compounds in patents, such as Example 118 (indazole-piperazine hybrid) and N-benzyl-2-[4-cinnamylpiperazin-1-yl]acetamide. These prioritize lipophilic substituents (e.g., cinnamyl, indazole) for membrane penetration, contrasting with the target compound’s polar hydroxyethyl group .
Biological Activity
N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzo[de]isoquinoline moiety, which is known for its diverse biological activities. Its molecular formula is , and it possesses multiple functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 430.52 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| Log P | 3.45 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The benzo[de]isoquinoline scaffold is known to inhibit various protein interactions, particularly those involved in cancer cell proliferation.
- Antioxidant Activity : The presence of dioxo functional groups suggests potential antioxidant properties, which may protect cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit anticonvulsant properties, making it a candidate for further exploration in epilepsy treatment.
Anticancer Activity
Research has indicated that compounds related to this compound demonstrate significant anticancer activity. For example:
- Cell Line Studies : In vitro studies using MTT assays have shown that related isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Neuropharmacological Effects
The compound's potential as an anticonvulsant has been explored through various animal models:
- Seizure Models : In studies involving the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model, compounds with similar structures have shown protective effects against induced seizures .
Case Studies
Several studies have focused on the pharmacological evaluation of compounds structurally similar to this compound:
- Study on Anticancer Properties : A study published in Cancer Letters demonstrated that derivatives of benzo[de]isoquinoline effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Neuroprotective Study : Research published in Neuropharmacology indicated that similar compounds exhibited significant anticonvulsant activity in rodent models, suggesting their potential utility in treating epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
